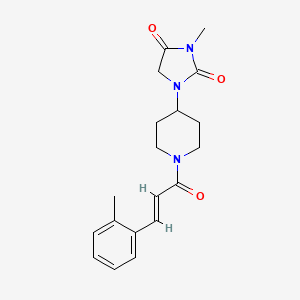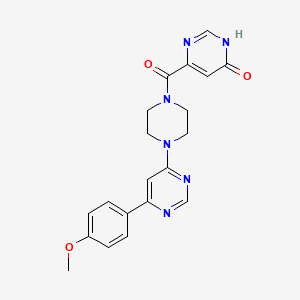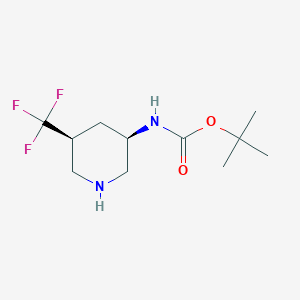![molecular formula C22H18N4O B2550630 11-imino-12-(4-methylphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-ylamine CAS No. 299401-15-3](/img/structure/B2550630.png)
11-imino-12-(4-methylphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “11-imino-12-(4-methylphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-ylamine” is a complex organic molecule that contains several functional groups and rings, including a benzene ring, a pyrimidine ring, and an imine group. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene ring and the pyrimidine ring would contribute to the compound’s aromaticity, while the imine group would likely have a significant impact on the compound’s reactivity .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the imine group and the aromatic rings. The imine group could potentially undergo reactions such as hydrolysis, reduction, or reactions with nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar and nonpolar groups, and its melting point would be influenced by the strength of the intermolecular forces .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research has highlighted the synthesis of new benzo[5,6]chromeno[2,3-d]pyrimidine derivatives, showcasing their potent antibacterial activity against both gram-positive and gram-negative bacterial species. One derivative demonstrated greater antibacterial activity against gram-negative bacteria compared to known antibiotics such as ciprofloxacin and amoxicillin (Ameli et al., 2017).
Molecular Docking Studies for Breast Cancer
Molecular docking studies on chromeno[4,3-b]pyridine derivatives, including structures similar to the compound , have shown promise for breast cancer treatment. These studies indicate that specific derivatives exhibit high activity toward breast cancer cell lines, highlighting their potential as anticancer agents (Ghani et al., 2022).
Catalytic Applications
Studies involving chromenopyrimidine derivatives have also explored their utility in catalysis, demonstrating their effectiveness in facilitating various chemical reactions. This research underscores the versatility of chromenopyrimidine compounds in chemical synthesis and their potential utility in developing new catalytic processes (Brahmachari & Nayek, 2017).
Novel Synthetic Routes
Research has developed novel methods for synthesizing chromenopyrimidine derivatives, providing new pathways for the creation of these compounds. These methods offer more efficient, cost-effective, and environmentally friendly approaches to synthesizing such complex molecules, which could be beneficial for further medicinal and industrial applications (Osyanin et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
16-imino-18-(4-methylphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-15-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-13-6-8-15(9-7-13)18-19-16-5-3-2-4-14(16)10-11-17(19)27-22-20(18)21(23)26(24)12-25-22/h2-12,18,23H,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYHBZDFOUOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550547.png)
![Spiro[3.5]nonan-5-amine](/img/structure/B2550548.png)
![2-(4-chlorophenyl)-7-cyclopropyl-9-(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2550549.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2550550.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2550554.png)


![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2550559.png)


![4-[(2-Fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2550565.png)
![4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2550567.png)
methyl]piperazine](/img/structure/B2550570.png)